Desmorpholinyl Quizartinib-PEG2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmorpholinyl Quizartinib-PEG2-COOH is a compound that incorporates a ligand for FLT-3 and a PEG-based PROTAC linker. It is primarily used in the synthesis of PROTAC FLT-3 degrader 1, which is a PROTAC FLT-3 internal tandem duplication (ITD) degrader with an IC50 of 0.6 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmorpholinyl Quizartinib-PEG2-COOH involves multiple steps, including the incorporation of a ligand for FLT-3 and a PEG-based PROTAC linker. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are also not publicly disclosed. it is known that the compound is produced under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Desmorpholinyl Quizartinib-PEG2-COOH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds .
Scientific Research Applications
Desmorpholinyl Quizartinib-PEG2-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTAC FLT-3 degrader 1.
Biology: Studied for its effects on FLT-3, a receptor tyrosine kinase involved in cell proliferation and survival.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as acute myeloid leukemia (AML).
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Desmorpholinyl Quizartinib-PEG2-COOH exerts its effects by targeting FLT-3, a receptor tyrosine kinase. The compound binds to FLT-3 and promotes its degradation through the PROTAC mechanism. This leads to the inhibition of FLT-3 signaling pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quizartinib: A selective FLT-3 inhibitor used in the treatment of acute myeloid leukemia.
Gilteritinib: Another FLT-3 inhibitor with similar applications.
Midostaurin: A multi-targeted kinase inhibitor that also targets FLT-3.
Uniqueness
Desmorpholinyl Quizartinib-PEG2-COOH is unique due to its incorporation of a PEG-based PROTAC linker, which enhances its ability to degrade FLT-3 through the PROTAC mechanism. This makes it a valuable tool in the development of new therapeutic agents targeting FLT-3 .
Properties
IUPAC Name |
3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O7S/c1-30(2,3)25-17-26(34-42-25)33-28(38)31-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)43-29(35)32-22)41-15-14-40-13-12-39-11-10-27(36)37/h4-9,16-18H,10-15H2,1-3H3,(H,36,37)(H2,31,33,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRGZWDBDUKFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCOCCOCCC(=O)O)SC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.